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Introduction

Linvencorvir (also known as RG7907 or RO7049389) is a novel, orally active small molecule
classified as a hepatitis B virus (HBV) core protein allosteric modulator. It functions by inducing
aberrant capsid assembly, which disrupts multiple stages of the HBV lifecycle. This mechanism
leads to the degradation of the viral core protein, inhibits the encapsidation of pregenomic RNA
(pgRNA), and interferes with the formation of covalently closed circular DNA (cccDNA), a key
factor in the persistence of chronic HBV infection.[1] This technical guide provides an in-depth
summary of the available preclinical and clinical pharmacokinetic and bioavailability data for
linvencorvir.

Preclinical Pharmacokinetics

Linvencorvir has undergone extensive preclinical pharmacokinetic evaluation in several
species, including rats, cynomolgus monkeys, and minipigs. These studies were crucial in
establishing the compound's initial safety and pharmacokinetic profiles, supporting its
advancement into clinical development.[2]

Data Presentation: Preclinical Pharmacokinetic
Parameters
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The following table summarizes the key pharmacokinetic parameters of linvencorvir following a

single oral administration in various nonclinical species.

Oral
. Dose Cmax AUC . o
Species Tmax (h) Bioavailabil
(mglkg) (ng/mL) (ng-h/imL) )
ity (%)
Rat 3 67.3/46.0 0.5/1.0 228 /201 ~20
10 248 /132 1.0/05 1240/ 768 ~20
30 768 /429 2.0/2.0 4150/ 2550 ~20
Cynomolgus
3 148/ 106 20/2.0 988 / 686 ~20
Monkey
10 520/ 371 20/2.0 3380/ 2360 ~20
30 2870/841 2.0/2.0 7120/ 3150 ~20
Minipig 3 67.3/46.0 0.5/1.0 228 /201 ~20
10 248 /132 1.0/0.5 1240/ 768 ~20
30 768 /429 2.0/2.0 4150/ 2550 ~20

Data presented for male/female where available.

Experimental Protocols: Preclinical Pharmacokinetic

Studies

While specific details of the preclinical experimental protocols are not exhaustively provided in

the available literature, a general methodology can be inferred.

In Vivo Pharmacokinetic Assessment:

o Animal Models: Male and female rats, cynomolgus monkeys, and minipigs were used.

o Administration: Linvencorvir was administered as a single oral dose at ranges of 3-30 mg/kg.

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Collection: Serial blood samples were collected at various time points post-
administration to characterize the plasma concentration-time profile.

e Analysis: Plasma concentrations of linvencorvir were determined using a validated analytical
method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is
standard in such studies.

o Pharmacokinetic Parameter Calculation: Non-compartmental analysis was employed to
calculate key parameters such as Cmax, Tmax, and AUC. Oral bioavailability was
determined by comparing the AUC from oral administration to that from a separate
intravenous administration study.

Clinical Pharmacokinetics

Linvencorvir has been evaluated in Phase 1 and Phase 2 clinical trials in both healthy
volunteers and patients with chronic hepatitis B. These studies have provided valuable insights
into its pharmacokinetic profile, safety, and efficacy in humans.

Data Presentation: Human Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters of linvencorvir in
humans from a Phase 1 study in healthy volunteers.

. Terminal Half- Key

Population Dose Tmax (h) . .

life (h) Observations

) Nonlinear
Healthy Single doses: o
15-3.0 3.66 - 14.6 pharmacokinetic
Volunteers 200-600 mg
s observed.
_ Nonlinear
Multiple doses: » - o
Not specified Not specified pharmacokinetic

200-400 mg

S observed.

Plasma exposure of linvencorvir was noted to be higher in Chinese healthy volunteers
compared to non-Asian volunteers.[3]
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Experimental Protocols: Key Clinical Studies

Human Mass Balance and Absolute Bioavailability Study:
o Study Design: This study was conducted in healthy male volunteers.

o Administration: Participants received a single oral dose of [14C]-labeled linvencorvir (600 or
1000 mg) followed by an intravenous microdose of [13C]-labeled linvencorvir (100 pg).

« Sample Collection: Blood, urine, and feces were collected over a specified period to account
for all administered radioactivity.

e Analysis: Samples were analyzed to determine the concentrations of linvencorvir and its
metabolites, and the total radioactivity.

¢ Objectives: The study aimed to determine the routes of metabolism and excretion, and to
calculate the absolute oral bioavailability of linvencorvir.

Phase 2 Study in Patients with Chronic Hepatitis B:

o Study Design: A multicenter, non-randomized, open-label study involving three patient
cohorts.

o Participants:
o Cohort A: Nucleos(t)ide analogue (NUC)-suppressed patients.
o Cohort B: Treatment-naive patients.
o Cohort C: Treatment-naive patients.

e Dosing Regimen:

[¢]

Cohort A: Linvencorvir plus NUC for 48 weeks.

[e]

Cohort B: Linvencorvir monotherapy for the first 4 weeks, followed by linvencorvir plus
NUC for 44 weeks.

[e]

Cohort C: Linvencorvir plus NUC and pegylated interferon-a for 48 weeks.
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e Pharmacokinetic Sampling: Plasma samples were collected at pre-dose and at multiple time
points post-dose (1-8 hours) on day 1 and at weeks 4 and 24. Pre-dose and 1-4 hour post-
dose samples were collected at other scheduled visits. Samples were also collected before

and up to 24 hours after the final dose.

e Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis

with Phoenix WinNonlin software.[1]

Metabolism and Excretion

A human mass balance study revealed the key pathways for the disposition of linvencorvir. The
drug is eliminated through a combination of metabolism and direct excretion.

Metabolic Pathways of Linvencorvir

Excretion Pathways

Biliary Excretion (P-glycoprotein mediated)
~41%

Metabolic Pathways

Hexose Conjugation
~6%

UGT1A3 Glucuronidation
~11%

Other Oxidation
~9%

CYP3A4 Oxidation
~28%
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Click to download full resolution via product page
Caption: Metabolic and Excretion Pathways of Linvencorvir.

Experimental Workflow: Phase 2 Clinical Trial

The following diagram illustrates the workflow of the Phase 2 clinical trial for linvencorvir in
patients with chronic hepatitis B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610539#pharmacokinetics-and-bioavailability-of-
linvencorvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11016473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11016473/
https://pubmed.ncbi.nlm.nih.gov/36896968/
https://pubmed.ncbi.nlm.nih.gov/36896968/
https://www.researchgate.net/publication/369145603_Discovery_of_Linvencorvir_RG7907_a_Hepatitis_B_Virus_Core_Protein_Allosteric_Modulator_for_the_Treatment_of_Chronic_HBV_Infection
https://www.benchchem.com/product/b610539#pharmacokinetics-and-bioavailability-of-linvencorvir
https://www.benchchem.com/product/b610539#pharmacokinetics-and-bioavailability-of-linvencorvir
https://www.benchchem.com/product/b610539#pharmacokinetics-and-bioavailability-of-linvencorvir
https://www.benchchem.com/product/b610539#pharmacokinetics-and-bioavailability-of-linvencorvir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

